Enantiomeric Purity: L-Cyclopropylglycine's >99% ee Ensures Reproducible NMDA Antagonism
The biological activity of cyclopropylglycine is highly stereospecific. L-Cyclopropylglycine acts as a selective antagonist at the NMDA receptor, a function critical for studies in synaptic plasticity and excitotoxicity . In contrast, its enantiomer, D-Cyclopropylglycine (CAS 49607-01-4), while also reported as an NMDA receptor antagonist, demonstrates a different binding profile and is characterized by a Kd of 160 nM for the mGlu2 receptor, highlighting a divergent target engagement profile . Procuring L-Cyclopropylglycine with an enantiomeric excess (ee) of >99% ensures that experimental outcomes are not confounded by the presence of the D-enantiomer, which could lead to off-target effects or reduced potency. High chiral purity is not a standard feature of all commercial sources and is critical for reproducible pharmacology .
| Evidence Dimension | Enantiomeric Purity and Primary Activity |
|---|---|
| Target Compound Data | ≥99% ee; NMDA receptor antagonist |
| Comparator Or Baseline | D-Cyclopropylglycine (CAS 49607-01-4); mGlu2 receptor binding (Kd = 160 nM) |
| Quantified Difference | Different enantiomer leads to distinct primary target profile (NMDA vs. mGlu2 binding) |
| Conditions | In vitro receptor binding and functional assays |
Why This Matters
High enantiomeric purity is non-negotiable for neuroscience studies where receptor subtype selectivity determines the validity of the experimental model.
